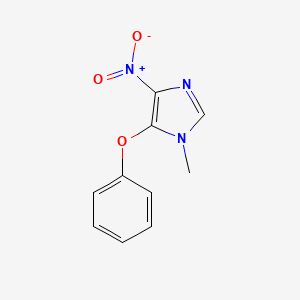
1-Methyl-4-nitro-5-phenoxy-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Methyl-4-nitro-5-phenoxy-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 1-position, a nitro group at the 4-position, and a phenoxy group at the 5-position. These substituents impart unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-nitro-5-phenoxy-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with a nitrating agent such as nitric acid and sulfuric acid to introduce the nitro group at the 4-position . The phenoxy group can be introduced via a nucleophilic substitution reaction using phenol and a suitable leaving group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions: 1-Methyl-4-nitro-5-phenoxy-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Phenol with a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-Methyl-4-amino-5-phenoxyimidazole.
Substitution: Formation of various substituted imidazoles depending on the nucleophile used.
科学的研究の応用
1-Methyl-4-nitro-5-phenoxy-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections caused by anaerobic bacteria and parasites.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 1-Methyl-4-nitro-5-phenoxy-1H-imidazole involves its interaction with biological molecules. The nitro group can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it effective against anaerobic bacteria and parasites . The phenoxy group may enhance its lipophilicity, aiding in its cellular uptake.
類似化合物との比較
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole with similar applications.
Ornidazole: Used for its antimicrobial properties.
Uniqueness: 1-Methyl-4-nitro-5-phenoxy-1H-imidazole is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from other nitroimidazoles that typically do not have such substituents.
特性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
1-methyl-4-nitro-5-phenoxyimidazole |
InChI |
InChI=1S/C10H9N3O3/c1-12-7-11-9(13(14)15)10(12)16-8-5-3-2-4-6-8/h2-7H,1H3 |
InChIキー |
VMLJJTZTMKBFPE-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=C1OC2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














